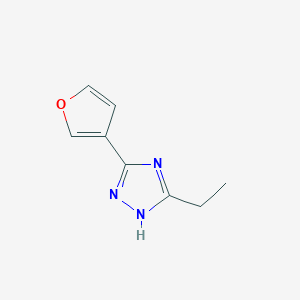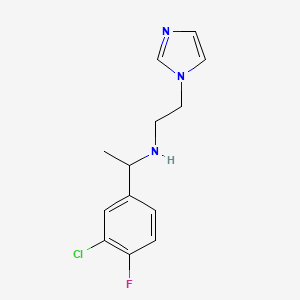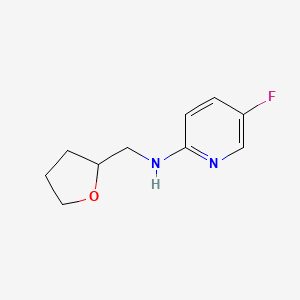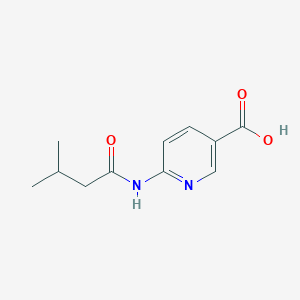
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
作用机制
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression and cell growth. Inhibition of HDAC can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been found to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has been found to have various biochemical and physiological effects in the body. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce inflammation in the brain and improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine in lab experiments is its specificity for HDAC and CK2 inhibition. This compound has been found to have minimal off-target effects, which can reduce the risk of unwanted side effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine. One area of research could focus on the development of more efficient synthesis methods to produce higher yields of the compound. Another area of research could focus on the optimization of the compound for specific therapeutic applications, such as cancer treatment or neurological disorders. Additionally, further studies could explore the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has been achieved using various methods. One such method involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with 4-bromo pyridine in the presence of a palladium catalyst. Another method involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with 4-chloro pyridine in the presence of a copper catalyst. These methods have been optimized to produce high yields of the compound.
科学研究应用
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Other areas of research have focused on its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can improve cognitive function and reduce inflammation in the brain.
属性
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISOGPUDSSIQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)




![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)


